Volasertib
Overview
Description
Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell cycle regulation. This compound has shown promising activity in various cancer cell lines and xenograft models of human cancer. It is currently being investigated for its potential use in treating acute myeloid leukemia (AML) and other malignancies .
Preparation Methods
The synthesis of Volasertib involves several steps. One method includes the nucleophilic substitution of an intermediate, 2-amino-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-(7R)-6(5H)-pteridinone, with another intermediate, N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-halo-3-methoxybenzamide . This process is characterized by mild conditions and a simple procedure, making it suitable for industrial-scale production.
Chemical Reactions Analysis
Volasertib undergoes various chemical reactions, including nucleophilic substitution and cyclization. Common reagents used in these reactions include bases like triethylamine and solvents such as dimethylformamide. The major products formed from these reactions are intermediates that eventually lead to the final compound, this compound .
Scientific Research Applications
Volasertib has been extensively studied for its potential in cancer therapy. It has shown significant efficacy in preclinical models of AML and other cancers. Clinical trials have demonstrated that this compound, especially when combined with low-dose cytarabine, improves response rates and event-free survival in patients with previously untreated AML . Additionally, this compound is being explored for its potential in treating other malignancies, including myelodysplastic syndromes and chronic myelomonocytic leukemia .
Mechanism of Action
Volasertib exerts its effects by competitively binding to the ATP-binding pocket of PLK1, thereby inhibiting its activity. PLK1 is essential for various stages of cell division, and its inhibition leads to cell cycle arrest and apoptosis. This mechanism makes this compound a promising candidate for targeting rapidly dividing cancer cells .
Comparison with Similar Compounds
Biological Activity
Volasertib (BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell division and mitosis. Its biological activity has been extensively studied in various cancer models, revealing significant antitumor effects through mechanisms such as cell cycle arrest, apoptosis induction, and modulation of reactive oxygen species (ROS) levels. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.
This compound primarily exerts its effects by inhibiting PLK1, leading to:
- Cell Cycle Arrest : this compound induces arrest at the G2/M phase of the cell cycle, preventing cells from successfully completing mitosis. This is evidenced by studies showing that treatment with this compound results in a marked increase in cells at the G2/M phase .
- Apoptosis Induction : The compound promotes apoptotic cell death, which is associated with the cleavage of key apoptotic markers such as PARP1 and caspase-3 in sensitive cancer cell lines .
- Increased ROS Levels : this compound enhances intracellular ROS levels, which plays a role in mediating its cytotoxic effects. The use of ROS scavengers has shown that while ROS generation is crucial for apoptosis induction, it does not fully account for this compound's effects .
Preclinical Studies
Numerous preclinical studies have demonstrated the efficacy of this compound across various cancer types:
- Cervical Cancer : In studies involving human cervical cancer cells, this compound significantly inhibited cell growth and induced apoptosis through mechanisms involving decreased expression of PLK1 substrates such as survivin and wee1 .
- Acute Myeloid Leukemia (AML) : this compound has shown promising results in AML models, where it was combined with low-dose cytarabine (LDAC). The combination therapy exhibited improved overall survival rates compared to LDAC alone .
Clinical Trials
This compound has been evaluated in multiple clinical trials:
- Phase I Trials : Early trials focused on determining the maximum tolerated dose (MTD) and safety profile when combined with cisplatin or carboplatin. Results indicated that this compound could be safely administered alongside these chemotherapeutics in patients with advanced solid tumors .
- Phase II Trials : A randomized Phase II trial assessed this compound's efficacy in combination with LDAC for AML patients. The study reported a complete response rate of 31% for the combination therapy compared to 13.3% for LDAC alone, highlighting its potential as an effective treatment option .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
Case Studies
Case Study 1: Efficacy in AML
In a clinical trial involving patients with AML who were not candidates for intensive therapy, this compound was administered alongside low-dose cytarabine. Patients receiving this combination showed a significant improvement in overall survival rates compared to those receiving cytarabine alone. This study underscores the potential of this compound as a therapeutic agent in hematological malignancies.
Case Study 2: Pediatric Tumors
A study investigating this compound's effects on pediatric tumors demonstrated that it exhibits significant cytotoxicity at nanomolar concentrations across various tumor types without histotype selectivity. This finding suggests that this compound could be a versatile treatment option for pediatric cancers .
Properties
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJFOWDRLKDSF-XKHVUIRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025694, DTXSID801099395 | |
Record name | Volasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755038-65-4, 755038-54-1 | |
Record name | Volasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Volasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Volasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VOLASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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